

# Application Notes and Protocols for Observational Study D7680C00001

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | ASN03576800 |           |
| Cat. No.:            | B1663382    | Get Quote |

Topic: "D7680C00001" Observational Study Methodology and Data Collection

Content Type: Detailed Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

#### **Introduction to Study D7680C00001**

Study D7680C00001, sponsored by AstraZeneca, is an observational, prospective, multicenter study conducted in the United States. The primary objective is to gather real-world evidence from non-small cell lung cancer (NSCLC) patients to inform the development of a digital health solution aimed at identifying individuals at risk of developing pneumonitis or interstitial lung disease (ILD).[1][2][3][4] This study, also known by its ClinicalTrials.gov identifier NCT06192004, focuses on patients initiating standard-of-care treatment with therapies known to carry a risk of pneumonitis/ILD, such as immune checkpoint inhibitors (ICIs), antibody-drug conjugates (ADCs), or epidermal growth factor receptor (EGFR) inhibitors.[1][2]

The study will prospectively follow participants to characterize risk factors, signs, and symptoms that precede the onset, diagnosis, and treatment of pneumonitis/ILD.[1] Data will be collected through two primary methods: electronic case report forms (eCRFs) completed by healthcare providers at study sites and remote data collection from patients via a digital health tool.[1][4]

Study Details:



| Parameter               | Description                                                                                                                                                                                      |
|-------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Official Title          | An Observational, Prospective, Multicenter Study of Non-Small Cell Lung Cancer Patients in the US Receiving Standard-of-Care and Initiating an Approved Therapy with Risk of Pneumonitis/ILD.[1] |
| Study Identifier        | D7680C00001[1]                                                                                                                                                                                   |
| ClinicalTrials.gov ID   | NCT06192004[1]                                                                                                                                                                                   |
| Sponsor                 | AstraZeneca[3]                                                                                                                                                                                   |
| Study Type              | Observational[1]                                                                                                                                                                                 |
| Study Phase             | N/A[1]                                                                                                                                                                                           |
| Enrollment              | 83 participants[1]                                                                                                                                                                               |
| Study Start Date        | January 5, 2024[1]                                                                                                                                                                               |
| Primary Completion Date | April 30, 2025[1]                                                                                                                                                                                |
| Study Completion Date   | April 30, 2025[1]                                                                                                                                                                                |

## **Study Objectives**

The core objectives of the D7680C00001 study are:

#### Primary Objective:

• To collect evidence from NSCLC patients to support the development of an algorithm for identifying individuals at risk of pneumonitis/ILD.[2]

#### Secondary Objectives:

- To evaluate the performance of the developed algorithm in identifying pneumonitis/ILD and other respiratory events.[2]
- To characterize the onset and clinical course of pneumonitis/ILD in this patient population.[2]



- To analyze the relationship between the development of pneumonitis/ILD and patient-reported outcomes (e.g., cough severity), patient-collected physiological data (e.g., respiration rate), and other clinical markers.[2]
- To assess patient adherence to the use of the digital health tool for data submission over time.[2]

## **Patient Population**

The study enrolls adult patients with a confirmed diagnosis of unresectable Stage III or Stage IV NSCLC who are initiating treatment with specific FDA-approved therapies.

#### **Inclusion Criteria:**

- Must be 18 years of age or older.[1][2]
- Histologically or cytologically confirmed unresectable Stage III or Stage IV NSCLC.[1][2]
- Initiating treatment with an FDA-approved immune checkpoint inhibitor (alone or in combination), antibody-drug conjugate, or a small molecule EGFR inhibitor.[1][2]
- Minimum life expectancy of 12 weeks.[1][2]
- Willing and able to provide written informed consent.[1][2]
- Willing and able to use the study's digital health tool.[1][2]

#### **Exclusion Criteria:**

- Concurrent participation in another clinical trial or research study.[1][2]
- Inability to receive standard-of-care for NSCLC, including clinical or imaging assessments, for up to 6 months.[1][2]
- Investigator's judgment that the patient is unsuitable for the study or unlikely to comply with procedures.[1][2]
- Confirmed or suspected diagnosis of pneumonitis/ILD at the time of informed consent.[1][2]



#### **Data Collection Protocols**

Data for the D7680C00001 study are collected from two main sources: clinician-completed electronic case report forms (eCRFs) and a patient-facing digital health application.

#### **Electronic Case Report Form (eCRF) Data Collection**

Clinical data are collected by authorized site personnel and entered into a secure, web-based eCRF system. The data collected via eCRFs are intended to provide a comprehensive clinical picture of the patient.

Key Data Categories for eCRF:



| Data Category             | Specific Data Points                                                                                                    |
|---------------------------|-------------------------------------------------------------------------------------------------------------------------|
| Demographics              | Age, sex, race, ethnicity                                                                                               |
| Baseline Characteristics  | Smoking history, comorbidities (including pre-<br>existing lung conditions), ECOG performance<br>status, weight, height |
| Cancer Diagnosis          | Histology, stage, molecular testing results (e.g., EGFR, PD-L1)                                                         |
| Treatment Details         | Specific drug(s) initiated, start date, dose, cycle length                                                              |
| Concomitant Medications   | All medications taken during the study period                                                                           |
| Adverse Events            | All adverse events, with a focus on respiratory events, graded according to CTCAE                                       |
| Pneumonitis/ILD Diagnosis | Date of diagnosis, diagnostic methods (e.g., imaging, bronchoscopy), grade, management (e.g., corticosteroids)          |
| Clinical Assessments      | Physical examination findings, vital signs (at clinic visits)                                                           |
| Laboratory Results        | Standard hematology and clinical chemistry                                                                              |
| Imaging Results           | Reports from CT scans and other relevant imaging                                                                        |

## **Digital Health Tool Data Collection**

Patients will use a dedicated digital health application on a smartphone or other device to report symptoms and provide physiological measurements. This remote data collection allows for continuous monitoring of the patient's condition between clinic visits.

Key Data Categories for Digital Health Tool:



| Data Category             | Specific Data Points and Frequency                                                                                                       |
|---------------------------|------------------------------------------------------------------------------------------------------------------------------------------|
| Patient-Reported Symptoms | Daily or weekly reporting of cough severity,<br>dyspnea (shortness of breath), fever, chest pain                                         |
| Physiological Monitoring  | Daily or as-prompted measurements using a provided pulse oximeter (e.g., oxygen saturation, pulse rate, respiration rate after exertion) |
| Quality of Life           | Baseline and periodic completion of validated questionnaires (e.g., EORTC QLQ-C30 and its lung cancer module)                            |
| Adherence Tracking        | Automated logging of patient engagement with the application                                                                             |

## **Experimental Workflows and Logical Relationships**

The following diagrams illustrate the key workflows and logical relationships within the D7680C00001 study.





Click to download full resolution via product page

Figure 1: D7680C00001 Study Workflow



## **Signaling Pathways in Drug-Induced Pneumonitis**

While the D7680C00001 study is observational and does not directly investigate molecular pathways, understanding the putative mechanisms of drug-induced pneumonitis for the included therapies is crucial for context.

#### Immune Checkpoint Inhibitor (ICI)-Related Pneumonitis

ICI-related pneumonitis is an immune-mediated adverse event. By blocking inhibitory pathways like PD-1/PD-L1, ICIs enhance the T-cell response against tumors but can also lead to a loss of self-tolerance, resulting in inflammation of lung tissue.





Click to download full resolution via product page

Figure 2: ICI-Related Pneumonitis Pathway



#### **Antibody-Drug Conjugate (ADC)-Induced Lung Toxicity**

The mechanism of ADC-induced lung toxicity is thought to be related to both off-target effects and the cytotoxic payload. The antibody component may bind to antigens expressed at low levels on normal lung tissue, leading to internalization and release of the cytotoxic payload, causing direct cellular damage.



Click to download full resolution via product page



Figure 3: ADC-Induced Lung Toxicity

## EGFR Inhibitor-Associated Interstitial Lung Disease (ILD)

EGFR signaling is involved in the repair and maintenance of alveolar epithelium. Inhibition of this pathway by EGFR tyrosine kinase inhibitors (TKIs) can impair these protective functions, potentially exacerbating lung injury and leading to fibrosis and ILD.



Click to download full resolution via product page

Figure 4: EGFR Inhibitor-Associated ILD

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

• 1. cancercenter.gwu.edu [cancercenter.gwu.edu]



- 2. Observational Study of Characteristics, Treatment and Outcomes with Severe Asthma in the United States (CHRONICLE) [astrazenecaclinicaltrials.com]
- 3. Observational study of obstructive lung disease (NOVELTY) [frfr-prd-astrazeneca-keystone-engage.app-trialscope.com]
- 4. ictr.wisc.edu [ictr.wisc.edu]
- To cite this document: BenchChem. [Application Notes and Protocols for Observational Study D7680C00001]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1663382#d7680c00001-observational-study-methodology-and-data-collection]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com